The synthesis of hydroxy analogues of primaquine has revealed their potential in antimalarial therapy. These compounds have been characterized by their ability to induce methemoglobin formation and glutathione depletion, which are significant in the context of G6PD deficiency2.
8HQ and its derivatives have shown promise as antimicrobial agents. Specifically, 8HQ has been effective against various Clostridium species, indicating its potential use in treating infections caused by these bacteria or in the selective isolation of bifidobacteria3.
The cytotoxic properties of 8HQ derivatives have been explored in cancer research. A Rh(iii) complex with 8-hydroxy-2-methylquinoline has demonstrated the ability to arrest the cell cycle and induce apoptosis in cancer cells, suggesting a potential application in cancer therapy4. Additionally, bis 8-hydroxyquinoline substituted benzylamines have shown antitumor activity, with a proposed mechanism involving the formation of covalent protein thiol adducts, leading to the expression of stress-related genes and potent anticancer effects7.
8-Bromo-7-hydroxyquinoline has been studied as a photoremovable protecting group for physiological use. Its efficient photolysis under simulated physiological conditions makes it suitable for the controlled release of bioactive molecules, which is valuable in studying cell physiology and tissue culture6.
The synthesis of 8-methoxyquinolin-2(1H)-one can be accomplished through several methods, with one common approach being the cyclization of suitable precursors. A typical synthetic route involves the reaction of 8-methoxyquinoline with specific reagents under controlled conditions.
The molecular structure of 8-methoxyquinolin-2(1H)-one consists of a fused bicyclic system featuring a pyridine ring and a phenolic component. The methoxy group (-OCH₃) is attached at the 8-position, influencing both its steric and electronic properties.
8-Methoxyquinolin-2(1H)-one is versatile in terms of chemical reactivity, undergoing various types of reactions:
The mechanism of action for 8-methoxyquinolin-2(1H)-one is primarily linked to its ability to interact with specific biological targets, including enzymes and receptors.
Characterization techniques such as infrared spectroscopy (IR), NMR spectroscopy, and mass spectrometry are employed to determine purity and structural integrity .
8-Methoxyquinolin-2(1H)-one has numerous applications across various scientific domains:
8-Methoxyquinolin-2(1H)-one represents a structurally distinct subclass of quinolinone derivatives characterized by a bicyclic framework integrating a benzene ring fused to a pyridinone ring. Its systematic IUPAC name is 8-methoxy-1,2-dihydroquinolin-2-one, and it bears the molecular formula C₁₀H₉NO₃, with a molecular weight of 191.18 g/mol . The core structure features three critical functional sites: a lactam group at position 2, a methoxy substituent at position 8, and a hydroxyl group at position 4 in its tautomeric form (4-hydroxy-8-methoxyquinolin-2(1H)-one) [3]. This arrangement enables rich chemical behavior, including:
Table 1: Key Structural and Spectroscopic Data for 8-Methoxyquinolin-2(1H)-one
Property | Value/Descriptor | Measurement Technique |
---|---|---|
Molecular Formula | C₁₀H₉NO₃ | High-Resolution MS |
Molecular Weight | 191.18 g/mol | - |
Canonical SMILES | COC₁=CC=CC₂=C₁N=C(C=C₂O)O | Computational Chemistry [3] |
Tautomeric Preference | 2-Quinolone (>95% in solid state) | NMR, IR Spectroscopy [8] |
Hydrogen Bond Donors/Acceptors | 2 donors, 3 acceptors | Computational Analysis [3] |
Functionally, this scaffold serves as a versatile pharmacophore and synthetic intermediate:
Quinolinone chemistry originated in the 19th century with the isolation of natural alkaloids like cinchonine. However, systematic exploration of 2-quinolones began in the mid-20th century, driven by their structural resemblance to bioactive 4-quinolones (e.g., fluoroquinolone antibiotics). Key milestones include:
Early Synthetic Breakthroughs (Pre-1990s)
Modern Synthetic Innovations (1990s–2010s)
Table 2: Key Historical Milestones in Quinolinone Synthesis and Applications
Time Period | Milestone | Significance |
---|---|---|
1811 | Isolation of quinine from Cinchona bark | First natural quinoline alkaloid identified [8] |
1962 | Introduction of nalidixic acid (4-quinolone antibiotic) | Validated quinolones as drug scaffolds [8] |
1993 | Heber’s cyanated intermediate route to N-methoxyquinolinones | Early dedicated method for N-alkoxy derivatives [4] |
2006–2010 | Pd-catalyzed Heck/Buchwald–Hartwig domino protocols | Enabled modular synthesis of 3,4-disubstituted 2-quinolones [8] |
2012 | Commercial availability of 8-methoxyquinolin-2(1H)-one (CAS 7224-68-2) | Accelerated pharmaceutical research [3] |
2015 | 5-Methoxyquinoline-based EZH2 inhibitors (e.g., compound 5k) | Demonstrated kinase inhibition potential [10] |
2017 | Metal-free synthesis via quinolinium salt hydrolysis | Eco-friendly route for gram-scale production [4] |
Pharmaceutical Evolution
8-Methoxyquinolin-2(1H)-one gained prominence as a core structure in respiratory therapeutics:
Current Industrial Applications
Patent landscapes reflect industrial utilization:
This historical trajectory underscores 8-methoxyquinolin-2(1H)-one’s transformation from a synthetic challenge to a multifaceted scaffold in medicinal and industrial chemistry.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7